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Compound of Interest

Compound Name: Chromozym t-PA

Cat. No.: B12375378 Get Quote

Chromozym t-PA: A Technical Guide for
Researchers
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chromozym t-PA, a chromogenic

substrate used for the determination of tissue-type plasminogen activator (t-PA) activity. This

document covers its chemical structure, physicochemical properties, and detailed protocols for

its application in experimental settings.

Chemical Structure and Properties
Chromozym t-PA is a synthetic oligopeptide substrate that, when cleaved by t-PA, releases a

chromophore that can be quantified spectrophotometrically. Its chemical name is N-

Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate.[1]

Table 1: Chemical and Physical Properties of Chromozym t-PA
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Property Value Reference

Chemical Formula C₂₄H₃₂N₈O₇S x CH₃COOH [1]

Molecular Weight 636.7 g/mol [2]

Appearance White to yellowish powder

Purity >90% (enzymatic) [1]

Contaminants <0.5% free 4-nitraniline [1]

Storage Temperature 15 to 25°C [2][3]

Working Concentration Approximately 0.25 mM [1]

Mechanism of Action
Tissue-type plasminogen activator is a serine protease that plays a crucial role in the fibrinolytic

system by converting plasminogen to plasmin, which in turn degrades fibrin clots.[4]

Chromozym t-PA serves as an artificial substrate for t-PA. The enzyme cleaves the bond

between the arginine residue and the p-nitroaniline (pNA) group. The released pNA has a

strong absorbance at 405 nm, and the rate of its formation is directly proportional to the t-PA

activity in the sample.

Quantitative Kinetic Data
Precise Michaelis-Menten constant (Km) and catalytic rate constant (kcat) values for the

interaction of Chromozym t-PA with t-PA are not readily available in the public domain.

However, data for a structurally similar chromogenic substrate, S-2288 (H-D-isoleucyl-L-prolyl-

L-arginine-p-nitroanilide), can provide an estimate of the kinetic parameters. One study

reported the catalytic efficiency of single-chain t-PA (sct-PA) with S-2288 to be 26% of that of

two-chain t-PA (tct-PA), primarily due to a difference in the Michaelis constant (K_m).[5] Upon

the addition of soluble fibrin monomer, the catalytic efficiency of both forms increased

significantly.[5]

Table 2: Kinetic Parameters of t-PA with a Structurally Similar Substrate (S-2288)
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Enzyme
Form

Condition Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

sct-PA -
Value not

specified

Value not

specified

Reported as

26% of tct-PA
[5]

tct-PA -
Value not

specified

Value not

specified

Value not

specified
[5]

sct-PA

+ Soluble

Fibrin

Monomer

Value not

specified

Value not

specified

13-fold

increase
[5]

tct-PA

+ Soluble

Fibrin

Monomer

Value not

specified

Value not

specified

3.5-fold

increase
[5]

Note: Specific Km and kcat values for Chromozym t-PA were not found in the reviewed

literature. The data presented is for a comparable substrate and should be used as a reference

with caution.

Experimental Protocols
The following is a detailed methodology for a typical chromogenic assay to determine t-PA

activity using Chromozym t-PA.

Reagent Preparation
Tris Buffer (100 mM, pH 8.5): Dissolve 12.1 g of Tris base in approximately 800 mL of

double-distilled water. Adjust the pH to 8.5 with 1 M HCl. Add 1.5 g of Tween 80 and dissolve

completely. Bring the final volume to 1 L with double-distilled water. Store at 2-8°C.[3]

Chromozym t-PA Solution (4 mM): Dissolve 5.1 mg of Chromozym t-PA in 2 mL of double-

distilled water. Store at 2-8°C for up to two weeks.[3]

Citric Acid Solution (10% w/v): Dissolve 10 g of citric acid in 100 mL of double-distilled water.

Store at room temperature.[3]
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Plasmin Solution (for two-chain t-PA determination, optional): Prepare an 8 U/mL solution of

plasmin in Tris buffer.[3]

Aprotinin Solution (for two-chain t-PA determination, optional): Prepare a 100 µg/mL solution

of aprotinin in double-distilled water.[3]

Assay Procedure
Pre-warm all reagents and samples to 37°C.

In a microplate well or cuvette, add the following in order:

100 µL Tris Buffer

10 µL of the t-PA sample or standard

Optional, for determination of total t-PA activity (one- and two-chain): Add 2.5 µL of Plasmin

solution and incubate for 5 minutes at 37°C. Then add 2.5 µL of Aprotinin solution and

incubate for a further 5 minutes at 37°C.

To initiate the reaction, add 10 µL of the Chromozym t-PA solution.

Mix and immediately start monitoring the change in absorbance at 405 nm over a defined

period (e.g., 3 to 30 minutes) at 37°C.[3]

To stop the reaction (for endpoint assays), add 50 µL of 10% Citric Acid solution.[3]

Read the final absorbance at 405 nm.

Data Analysis
The t-PA activity is calculated from the rate of change in absorbance (ΔA/min). A standard

curve should be generated using a t-PA standard of known activity. The activity of the unknown

samples is then determined by interpolation from the standard curve.

Visualized Workflows and Pathways
Fibrinolysis Signaling Pathway
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The following diagram illustrates the central role of t-PA in the fibrinolytic pathway.

Plasminogen Activation

Fibrin Degradation

Inhibition

Plasminogen

Plasmin

t-PA activates

u-PA
activates

Fibrin Degradation
Products

degrades

Fibrin (Clot)

PAI-1

inhibits

inhibits

α2-Antiplasmin

inhibits

Click to download full resolution via product page

Caption: The Fibrinolytic Pathway showing t-PA mediated plasmin generation and subsequent

fibrin degradation.

Experimental Workflow for Chromozym t-PA Assay
This diagram outlines the key steps in performing a chromogenic t-PA activity assay.
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Caption: A generalized workflow for the chromogenic determination of t-PA activity using

Chromozym t-PA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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